Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Description

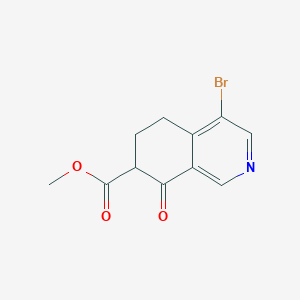

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (CAS: 1428651-85-7) is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol . Its structure features a bicyclic tetrahydroisoquinoline core with a bromine substituent at position 4, a carbonyl group at position 8, and a methyl ester at position 7 (Figure 1). This compound is synthesized via multi-step organic reactions, often involving bromination and esterification, with purity exceeding 95% as confirmed by NMR, HPLC, and LC-MS analyses .

The carbonyl group at position 8 may participate in hydrogen bonding, influencing solubility and biological interactions .

Properties

IUPAC Name |

methyl 4-bromo-8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-16-11(15)7-3-2-6-8(10(7)14)4-13-5-9(6)12/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQDGGYTAPILJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C=NC=C2C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor followed by cyclization and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the ketone group to a carboxylic acid.

Reduction: Reduction of the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions involving the bromine atom.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline derivatives exhibit notable anticancer activity. For instance, derivatives have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.05 |

| Compound B | A2780 | 0.03 |

| Compound C | HT-29 | 0.04 |

These findings suggest that the structural features of this class of compounds contribute to their cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline on human cancer cell lines including HeLa and MCF-7. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapy agents .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) revealed that modifications at the bromo position significantly influenced the anticancer potency of the compound. Variations in substituents at the carboxylate group also affected solubility and bioavailability .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Ethyl 8-Oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (CAS: 864499-11-6)

- Structure: Shares the tetrahydroisoquinoline core and 8-oxo group but replaces the methyl ester with an ethyl ester and lacks the bromine at position 4.

- Molecular Formula: C₁₂H₁₃NO₃; Molecular Weight: 219.24 g/mol .

- Absence of bromine reduces electrophilic reactivity, limiting utility in Suzuki or Buchwald-Hartwig couplings .

Ethyl 6-Bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Structure: A dihydroquinoline derivative with bromine (position 6), fluorine (position 8), and an ethyl ester (position 3).

- Key Differences: The dihydroquinoline core lacks the fully saturated bicyclic system of tetrahydroisoquinoline, affecting conformational rigidity. Fluorine’s electronegativity may enhance binding to aromatic receptors compared to the carbonyl group in the target compound .

Functional Group Analogues

Methyl 4-(2-(2,2,2-Trifluoroacetamido)ethyl)benzoate

- Structure : A benzoate ester with a trifluoroacetamido-ethyl substituent.

- Key Differences :

8-Bromo-l,7-dimethylethylamine

Comparative Data Table

Biological Activity

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (CAS: 1428651-85-7) is a compound belonging to the isoquinoline family, characterized by its unique structural features, including a bromine atom and an oxo group. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H10BrNO3 |

| Molecular Weight | 284.11 g/mol |

| IUPAC Name | methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate |

| InChI Key | XQYJDLAZCFSLBF-UHFFFAOYSA-N |

The biological activity of methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is primarily attributed to its interactions with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, tetrahydroisoquinolines have been studied for their ability to inhibit aldosterone synthase (CYP11B2), which plays a critical role in regulating blood pressure and electrolyte balance .

- Receptor Binding : The compound may interact with receptors that modulate cellular signaling pathways. This interaction can lead to alterations in gene expression and cell proliferation.

- Induction of Apoptosis : Research indicates that compounds within this class can induce apoptosis in various cancer cell lines by activating intrinsic and extrinsic apoptotic pathways .

Anticancer Potential

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate has shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against different cancer cell lines:

- U87MG Glioma Cells : The compound exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective properties. Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies and Research Findings

- In Vivo Studies : In animal models, methyl 4-bromo derivatives have shown efficacy in reducing plasma aldosterone levels and improving cardiovascular health parameters .

- Cell Line Studies : In vitro studies on various cancer cell lines have highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression at specific phases (G0/G1 phase) in glioma cells .

- Comparative Analysis : Compared to other isoquinoline derivatives, this compound's unique bromination provides enhanced biological activity due to increased lipophilicity and receptor affinity.

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including cyclization and bromination. Key parameters for optimization include:

- Reagent stoichiometry : Adjusting molar ratios of brominating agents (e.g., NBS or Br₂) to avoid over-bromination.

- Temperature control : Maintaining low temperatures (~0–5°C) during bromination to suppress side reactions.

- Catalyst selection : Using Lewis acids (e.g., AlCl₃) to enhance regioselectivity in cyclization steps.

- Purification : Employing column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted intermediates.

Example: A similar synthesis route for a tetrahydroisoquinoline derivative achieved a 63.69% yield via stepwise optimization of reaction time and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What spectroscopic techniques are critical for characterizing Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl carbons (δ ~170 ppm). Anomalies in splitting patterns may indicate rotational isomerism.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₀BrNO₃) with <5 ppm error.

- IR spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functional groups.

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., bromine position) using SHELX or WinGX for structure refinement .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting data (e.g., unexpected NOE correlations or MS fragments) can arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Detects tautomeric equilibria by observing peak broadening at elevated temperatures.

- DFT calculations : Predicts stable conformers and compares calculated vs. experimental IR/NMR spectra.

- Twinned crystal analysis : Uses SHELXL to model disorder in X-ray datasets, particularly for bromine-heavy structures .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in the crystal packing of Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals:

- Primary motifs : Carboxylate C=O⋯H-N interactions between adjacent molecules (R₂²(8) motifs).

- Secondary interactions : Weak C-H⋯O or C-H⋯Br contacts stabilize layered packing.

- Impact on properties : Stronger H-bonding correlates with higher melting points and reduced solubility in apolar solvents.

Tools like Mercury or ORTEP-3 visualize these networks, while SHELXL refines H-atom positions .

Q. How can computational methods predict the reactivity of the bromine substituent in further functionalization?

- Methodological Answer :

- DFT-based Fukui indices : Identify bromine as the most electrophilic site (ƒ⁻ > 0.2), favoring nucleophilic substitution (e.g., Suzuki coupling).

- Molecular docking : Screens steric accessibility of Br in enzyme-binding pockets (e.g., kinase inhibitors).

- Hammett analysis : Quantifies electronic effects of Br on adjacent groups using σₚ values (~0.23 for meta-Br).

Example: Bromine in similar quinolines participates in Pd-catalyzed cross-couplings with ~80% efficiency under optimized conditions .

Q. What strategies are effective in solving twinned or disordered crystal structures of this compound?

- Methodological Answer :

- Twin refinement in SHELXL : Use TWIN/BASF commands to model overlapping lattices.

- High-resolution data : Collect datasets at synchrotron sources (λ < 1 Å) to resolve split atoms.

- Occupancy refinement : Constrain Br disorder to 50:50 ratios if anisotropic displacement parameters (ADPs) suggest dual positions.

Successful cases report R1 < 5% after iterative refinement cycles .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Core modifications : Replace the ester (COOMe) with amides to improve metabolic stability.

- Substituent effects : Introduce electron-withdrawing groups (e.g., NO₂) at C-4 to enhance π-stacking in enzyme active sites.

- Pharmacophore mapping : Overlay with known inhibitors (e.g., c-Met kinase) to identify critical H-bond donors/acceptors.

Example: Analogues with fluoro substituents showed 10-fold higher potency in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.